molecular formula C12H16ClFN2O B2547116 (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride CAS No. 1322200-85-0

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride

Numéro de catalogue: B2547116
Numéro CAS: 1322200-85-0
Poids moléculaire: 258.72
Clé InChI: UHYLZZUWQPQMBN-FVGYRXGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride” is a compound that contains a benzamide group, a fluorine atom, and a piperidine ring. The “S” denotes the stereochemistry of the compound, indicating that it is the “S” (sinister, or left) enantiomer .


Molecular Structure Analysis

The compound contains a benzamide group, which consists of a benzene ring attached to an amide group. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom. The fluorine atom is likely attached to the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like the presence of the fluorine atom and the piperidine ring could influence properties like polarity, solubility, and stability .

Applications De Recherche Scientifique

Impact on Pharmacokinetics and Cancer Treatment

The research on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, including compounds with structural similarities to benzamide derivatives, highlights their potential in cancer treatment. These studies indicate how altering chemical structures can affect enzymatic hydrolysis, plasma stability, and pharmacokinetics, crucial for developing effective cancer therapies (Teffera et al., 2013).

Antineoplastic Tyrosine Kinase Inhibitors

Flumatinib, an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials in China for treating chronic myelogenous leukemia (CML), demonstrates the critical role of metabolic pathways in the efficacy and safety of novel therapeutic agents (Gong et al., 2010).

Antimicrobial and Antifungal Applications

Compounds structurally similar to benzamides have shown significant activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial and antifungal agents (Anuse et al., 2019).

Potential in Alzheimer's Disease Treatment

The development and evaluation of compounds targeting specific receptors, such as serotonin 1A receptors, provide a foundation for exploring novel treatments for cognitive disorders like Alzheimer's disease (Kepe et al., 2006).

Exploring Antipsychotic Agents

Research into substituted benzamides as D2/5-HT2 antagonists and 5-HT1a agonists furthers understanding of neuroleptic agents, contributing to the development of atypical antipsychotic medications with improved profiles and reduced side effects (Norman et al., 1996).

Orientations Futures

The future directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, then future work could involve further pharmacological testing, clinical trials, and eventually, if successful, regulatory approval .

Propriétés

IUPAC Name

2-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYLZZUWQPQMBN-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.